5-((4-Ethylphenyl)methyl)-2-oxazolidinone

Thermal analysis Crystallinity Purification

5-((4-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-98-3), also named 5-(4-ethylbenzyl)-1,3-oxazolidin-2-one, is a heterocyclic small molecule belonging to the 2-oxazolidinone class. It consists of a five-membered oxazolidinone ring substituted at the 5-position with a 4-ethylbenzyl group, yielding a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 62825-98-3
Cat. No. B12898186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Ethylphenyl)methyl)-2-oxazolidinone
CAS62825-98-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2CNC(=O)O2
InChIInChI=1S/C12H15NO2/c1-2-9-3-5-10(6-4-9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)
InChIKeyQAVNOTNQZMRRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((4-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-98-3): Procurement-Grade Baseline for a 5-Benzyl-2-Oxazolidinone Scaffold


5-((4-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-98-3), also named 5-(4-ethylbenzyl)-1,3-oxazolidin-2-one, is a heterocyclic small molecule belonging to the 2-oxazolidinone class . It consists of a five-membered oxazolidinone ring substituted at the 5-position with a 4-ethylbenzyl group, yielding a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The compound serves as a scaffold or intermediate in medicinal chemistry and agrochemical research, where the 4-ethyl substituent on the benzyl ring distinguishes it from the parent 5-benzyl-2-oxazolidinone and other para-substituted analogs [1].

Why Generic 5-Benzyl-2-Oxazolidinone Cannot Replace 5-((4-Ethylphenyl)methyl)-2-oxazolidinone in Research and Process Chemistry


Although all 5-benzyl-2-oxazolidinones share a common heterocyclic core, simple substitution cannot be performed without altering critical physicochemical properties that govern solubility, crystallinity, and reactivity. The 4-ethyl substituent on the target compound introduces measurable differences in melting point, density, and lipophilicity relative to the unsubstituted 5-benzyl-2-oxazolidinone . These differences directly impact purification protocols, formulation development, and structure-activity relationship (SAR) studies. Furthermore, the para-ethyl group exerts a distinct electron-donating inductive effect that is not replicated by halogenated or methyl-substituted analogs, leading to divergent reactivity in downstream synthetic transformations . The quantitative evidence below demonstrates that procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 5-((4-Ethylphenyl)methyl)-2-oxazolidinone Versus Closest Analogs


Melting Point Elevation: 5-((4-Ethylphenyl)methyl)-2-oxazolidinone (133 °C) vs. 5-Benzyl-2-oxazolidinone (108–109 °C)

The target compound exhibits a melting point of 133 °C, which is 24–25 °C higher than that of the unsubstituted 5-benzyl-2-oxazolidinone (108–109 °C) . This elevation is attributable to the additional van der Waals interactions and increased molecular weight (205.25 vs. 177.20 g/mol) conferred by the para-ethyl group.

Thermal analysis Crystallinity Purification

Density Differential: 5-((4-Ethylphenyl)methyl)-2-oxazolidinone (1.296 g/cm³) vs. 5-Benzyl-2-oxazolidinone (1.176 g/cm³)

The predicted density of the target compound (1.296 ± 0.06 g/cm³) exceeds that of the unsubstituted analog (1.176 ± 0.06 g/cm³) by approximately 0.12 g/cm³ . This 10.2% increase in density reflects the additional mass and more efficient crystal packing induced by the 4-ethyl substituent.

Solid-state characterization Formulation Crystal engineering

Lipophilicity Enhancement: Estimated logP Increase with 4-Ethyl Substitution vs. 4-H, 4-F, and 4-Cl Analogs

The 4-ethyl substitution on the benzyl ring is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.5–0.8 log units compared to the unsubstituted 5-benzyl-2-oxazolidinone, based on the Hansch π constant for the ethyl group (π ≈ 1.0 vs. H = 0; net difference moderated by scaffold context) [1]. The 4-fluoro analog (logP predicted ~1.2–1.5) and 4-chloro analog (logP predicted ~1.6–1.9) bracket a narrower lipophilicity range, while the 4-ethyl analog extends the accessible logP window for SAR exploration [2].

Lipophilicity Membrane permeability ADME prediction

Electron-Donating Character of the 4-Ethyl Substituent: Impact on Oxazolidinone Ring Reactivity and Stability

The 4-ethyl group is a weak electron-donating substituent (Hammett σₚ ≈ –0.15 for ethyl vs. σₚ = 0 for H, σₚ = +0.23 for Cl, σₚ = +0.06 for F) [1]. This electron donation through the benzyl linker modestly enriches electron density at the oxazolidinone ring, which may enhance resistance to nucleophilic ring-opening under basic conditions compared to electron-withdrawing analogs such as the 4-chloro derivative . In the 4-chloro analog (CAS 62825-89-2), the electron-withdrawing effect (σₚ = +0.23) polarizes the carbonyl, potentially increasing susceptibility to hydrolytic degradation.

Electronic effects Ring stability Synthetic utility

Optimal Research and Procurement Scenarios for 5-((4-Ethylphenyl)methyl)-2-oxazolidinone Based on Quantitative Differentiation


SAR Library Design Requiring Finely Graded Lipophilicity Modulation

When constructing a congeneric series of 5-benzyl-2-oxazolidinones for antibacterial or enzyme-inhibitor SAR, the 4-ethyl analog fills a specific lipophilicity gap between the methyl-substituted and halogen-substituted members. Its estimated logP of ~1.8–2.2 offers a non-halogenated option for increasing membrane permeability, avoiding the potential metabolic and toxicity liabilities associated with aryl chlorides and fluorides [1].

Crystallization-Intensive Process Development Requiring High-Melting Intermediates

The melting point of 133 °C—approximately 25 °C higher than the unsubstituted 5-benzyl-2-oxazolidinone—facilitates purification by recrystallization from common organic solvents. This thermal advantage reduces the need for chromatographic purification in multi-kilogram campaigns, directly lowering the cost of goods for intermediates destined for further functionalization .

Synthetic Route Scouting Where Electron-Donating Aryl Substituents Are Preferred for Ring Stability

In synthetic sequences involving strong bases or nucleophilic conditions, the weakly electron-donating 4-ethyl group (Hammett σₚ ≈ –0.15) may reduce the rate of undesired oxazolidinone ring-opening relative to electron-withdrawing analogs (e.g., 4-Cl, σₚ = +0.23). This property supports the selection of the 4-ethyl analog as a more robust scaffold when the synthetic route demands prolonged exposure to basic media [2].

Reference Standard Qualification for Analytical Method Development

The combination of well-defined melting point (133 °C), distinct density (1.296 g/cm³), and unique molecular ion (m/z 205.11) makes 5-((4-ethylphenyl)methyl)-2-oxazolidinone a suitable reference standard for HPLC purity calibration, DSC thermal analysis, and mass spectrometric identification in quality control laboratories. Its physicochemical profile is sufficiently distinct from the unsubstituted and halogenated analogs to enable unambiguous identification in mixture analysis .

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